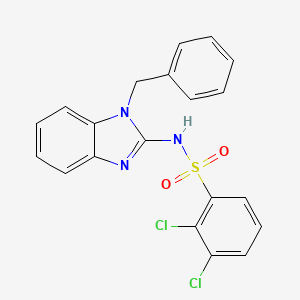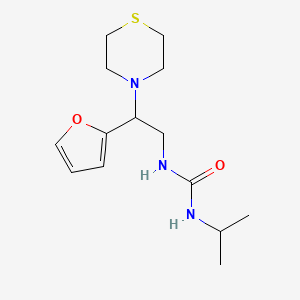
1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-isopropylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan is a five-membered aromatic heterocycle containing one oxygen atom . It’s an important building block in organic chemistry and is found in various natural sources, mostly in plants, algae, and microorganisms . Furan derivatives have occupied a unique place in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of furan derivatives often involves various reactions such as acylation, oxidation, and electrophilic substitution . For instance, the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol gave N-(pyridin-2-yl)furan-2-carboxamide .
Molecular Structure Analysis
The molecular structure of furan derivatives can be analyzed using techniques like NMR spectroscopy . For example, the 1H NMR spectrum of a furan derivative showed three signals for protons of the furan ring .
Chemical Reactions Analysis
Furan derivatives can undergo various chemical reactions. For example, they can be subjected to electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of furan derivatives can be determined using various techniques. For example, the density, boiling point, melting point, molecular formula, molecular weight, flash point, and other properties can be determined .
Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis and crystal structure of compounds related to 1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-isopropylurea have been explored. For instance, the compound 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one was synthesized, and its structure was determined using NMR, FT-IR spectroscopy, MS, and X-ray diffraction. DFT calculations were used to optimize the molecular crystal structure of this molecule (Sun et al., 2021).
Pharmacological Properties
- Some derivatives related to the compound have been studied for their pharmacological properties. For example, the effects of certain derivatives on the central nervous system in mice were investigated, demonstrating strong antinociceptive properties (Siwek et al., 2008).
Antidepressant and Antianxiety Activities
- Novel series of compounds similar to this compound have been synthesized and tested for antidepressant and antianxiety activities. These studies used behavioral despair tests on albino mice, showing significant activity in reducing immobility times and anxiety (Kumar et al., 2017).
Catalytic and Synthetic Applications
- Research has also focused on the synthesis of furan derivatives through processes like directed lithiation and palladium-catalyzed coupling. This work contributes to the field of organic synthesis and catalysis (Ennis & Gilchrist, 1990).
Pro-Drug Development
- Some furan-2-ylmethyl derivatives have been explored as potential bioreductively activated pro-drug systems, which can be used for the selective release of therapeutic drugs in hypoxic solid tumors (Berry et al., 1997).
Selective Inhibitors
- Another application is the development of selective inhibitors, like the furan-2-ylmethylene thiazolidinediones, which were found to be effective ATP-competitive inhibitors for certain diseases (Pomel et al., 2006).
Mechanism of Action
Target of Action
Many furan derivatives have been found to exhibit antimicrobial activity . They are known to interact with various biological targets, but the specific target can vary depending on the exact structure of the compound.
Mode of Action
The mode of action of furan derivatives can also vary widely. Some furan derivatives are known to inhibit protein tyrosine kinases , which play a crucial role in many cellular processes, including cell growth and differentiation.
Biochemical Pathways
Furan derivatives can affect various biochemical pathways. For example, some furan derivatives have been found to inhibit the phosphoinositide 3-kinase (PI3K) pathway , which plays a key role in cell survival and proliferation.
Result of Action
The molecular and cellular effects of a compound’s action depend on its specific targets and mode of action. Some furan derivatives have been found to exhibit antimicrobial activity, potentially by disrupting essential cellular processes in the target organisms .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2S/c1-11(2)16-14(18)15-10-12(13-4-3-7-19-13)17-5-8-20-9-6-17/h3-4,7,11-12H,5-6,8-10H2,1-2H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSACEBTYJANAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC(C1=CC=CO1)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

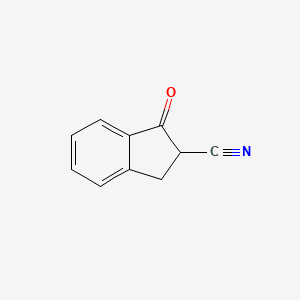

![N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-N-(furan-2-ylcarbonyl)furan-2-carboxamide](/img/structure/B2529367.png)

![1'-[2-(4-Fluorophenyl)acetyl]spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2529370.png)

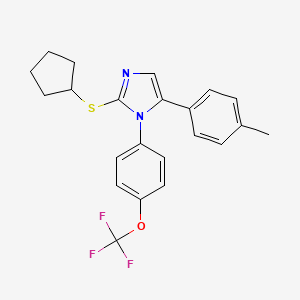
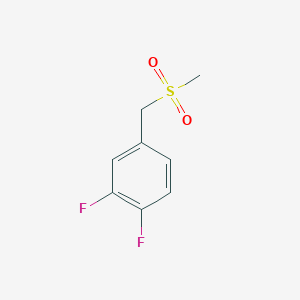
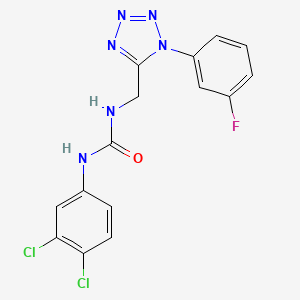

![N-(4-fluorophenyl)-2-{(2E)-4-oxo-2-[(2Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetamide](/img/structure/B2529379.png)
![Ethyl 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2529380.png)

